molecular formula C13H15N3O3 B14095356 6-amino-4-hydroxy-1-[2-(2-methoxyphenyl)ethyl]pyrimidin-2(1H)-one

6-amino-4-hydroxy-1-[2-(2-methoxyphenyl)ethyl]pyrimidin-2(1H)-one

Cat. No.: B14095356
M. Wt: 261.28 g/mol
InChI Key: XATMPSYLRQZLES-UHFFFAOYSA-N
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Description

6-amino-4-hydroxy-1-[2-(2-methoxyphenyl)ethyl]pyrimidin-2(1H)-one is a pyrimidine derivative known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-hydroxy-1-[2-(2-methoxyphenyl)ethyl]pyrimidin-2(1H)-one typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with catalysts such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-amino-4-hydroxy-1-[2-(2-methoxyphenyl)ethyl]pyrimidin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-amino-4-hydroxy-1-[2-(2-methoxyphenyl)ethyl]pyrimidin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-4-hydroxy-1-[2-(2-methoxyphenyl)ethyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

6-amino-1-[2-(2-methoxyphenyl)ethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C13H15N3O3/c1-19-10-5-3-2-4-9(10)6-7-16-11(14)8-12(17)15-13(16)18/h2-5,8H,6-7,14H2,1H3,(H,15,17,18)

InChI Key

XATMPSYLRQZLES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCN2C(=CC(=O)NC2=O)N

solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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